trans-4-Ethoxytetrahydro-3-furanamine
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Overview
Description
trans-4-Ethoxytetrahydro-3-furanamine: is a chemical compound with the molecular formula C6H13NO2 . It is a derivative of tetrahydrofuran, featuring an ethoxy group and an amine group in a trans configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Ethoxytetrahydro-3-furanamine typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrofuran, a common solvent and starting material in organic synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch reactors, which allow for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-Ethoxytetrahydro-3-furanamine can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can also undergo reduction reactions, where the ethoxy group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are commonly employed.
Major Products Formed:
Oxidation: Formation of nitro compounds or oxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry:
Organic Synthesis: trans-4-Ethoxytetrahydro-3-furanamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the behavior of amine-containing molecules in biological systems.
Medicine:
Drug Development: this compound is explored for its potential as a building block in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry:
Mechanism of Action
The mechanism of action of trans-4-Ethoxytetrahydro-3-furanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group allows it to form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The ethoxy group contributes to the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
trans-4-Methoxytetrahydro-3-furanamine: Similar structure but with a methoxy group instead of an ethoxy group.
trans-4-Aminotetrahydro-3-furanamine: Lacks the ethoxy group, featuring only the amine group.
trans-4-Ethoxytetrahydro-3-pyrrolidinol: Similar structure but with a pyrrolidine ring instead of a furan ring.
Uniqueness: trans-4-Ethoxytetrahydro-3-furanamine is unique due to its specific combination of an ethoxy group and an amine group in a trans configuration. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
(3R,4S)-4-ethoxyoxolan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-9-6-4-8-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKFYFFNUUVCHK-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1COC[C@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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